molecular formula C7H14F3NO B13345430 3-(Butylamino)-1,1,1-trifluoropropan-2-ol

3-(Butylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13345430
M. Wt: 185.19 g/mol
InChI Key: IMPRTYPENHPMEA-UHFFFAOYSA-N
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Description

3-(Butylamino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a butylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-ol with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-1,1,1-trifluoropropan-2-ol+butylamineThis compound+HCl\text{3-chloro-1,1,1-trifluoropropan-2-ol} + \text{butylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloro-1,1,1-trifluoropropan-2-ol+butylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(Butylamino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Butylamino)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the butylamino group can interact with various biological molecules. These interactions can modulate signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1,1,1-trifluoropropan-2-ol
  • 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol
  • 3-(Propylamino)-1,1,1-trifluoropropan-2-ol

Uniqueness

3-(Butylamino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the butylamino group, which can impart different chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C7H14F3NO

Molecular Weight

185.19 g/mol

IUPAC Name

3-(butylamino)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C7H14F3NO/c1-2-3-4-11-5-6(12)7(8,9)10/h6,11-12H,2-5H2,1H3

InChI Key

IMPRTYPENHPMEA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C(F)(F)F)O

Origin of Product

United States

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